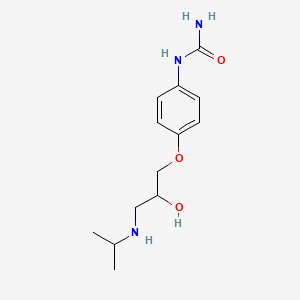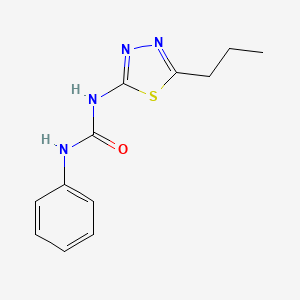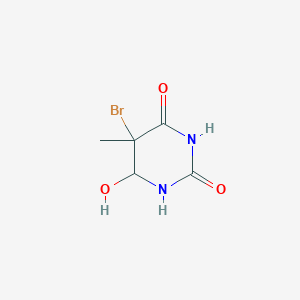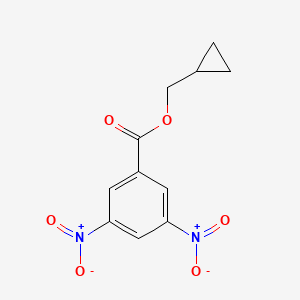
2,3-Dibromo-1,4-dichlorobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-1,4-dichlorobutane is an organic compound with the molecular formula C₄H₆Br₂Cl₂ and a molecular weight of 284.804 g/mol . It is a halogenated derivative of butane, featuring two bromine atoms and two chlorine atoms attached to the carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Dibromo-1,4-dichlorobutane can be synthesized through the halogenation of butane derivatives. One common method involves the bromination and chlorination of butane in the presence of halogenating agents such as bromine (Br₂) and chlorine (Cl₂). The reaction typically occurs under controlled conditions to ensure selective halogenation at the desired positions on the carbon chain .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes. These processes are carried out in reactors where butane is exposed to bromine and chlorine gases under specific temperature and pressure conditions. The reaction is monitored to achieve high yields and purity of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dibromo-1,4-dichlorobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Elimination Reactions: Under strong base conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions (OH⁻), alkoxide ions (RO⁻), and amines (RNH₂).
Major Products
Substitution Products: Depending on the nucleophile, products can include alcohols, ethers, and amines.
Elimination Products: The major products of elimination reactions are alkenes and alkynes.
Aplicaciones Científicas De Investigación
2,3-Dibromo-1,4-dichlorobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine and chlorine functionalities into molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds
Mecanismo De Acción
The mechanism of action of 2,3-Dibromo-1,4-dichlorobutane involves its reactivity with nucleophiles and bases. The bromine and chlorine atoms act as leaving groups, allowing the compound to undergo substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles or bases used .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dichlorobutane: Similar in structure but lacks bromine atoms.
1,4-Dibromobutane: Contains bromine atoms but lacks chlorine atoms.
2,3-Dibromobutane: Contains bromine atoms but lacks chlorine atoms.
Uniqueness
2,3-Dibromo-1,4-dichlorobutane is unique due to the presence of both bromine and chlorine atoms on the butane backbone. This dual halogenation provides distinct reactivity and makes it a valuable compound for various synthetic applications .
Propiedades
Número CAS |
4911-46-0 |
|---|---|
Fórmula molecular |
C4H6Br2Cl2 |
Peso molecular |
284.80 g/mol |
Nombre IUPAC |
2,3-dibromo-1,4-dichlorobutane |
InChI |
InChI=1S/C4H6Br2Cl2/c5-3(1-7)4(6)2-8/h3-4H,1-2H2 |
Clave InChI |
FPPZFTLHBVZMCA-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(CCl)Br)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,4-dichlorophenyl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11969899.png)


![11-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B11969908.png)


![7-(2-Chlorobenzyl)-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11969933.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11969936.png)
![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11969937.png)

![2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(3-chlorophenyl)acetamide](/img/structure/B11969950.png)
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide](/img/structure/B11969958.png)
![ethyl (2E)-7-methyl-5-(3-nitrophenyl)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969965.png)

